BenchChemオンラインストアへようこそ!

Cimetidine EP Impurity F

Pharmaceutical impurity profiling HPLC method development Quality control

Cimetidine EP Impurity F (2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine, MW 392.55) is the pharmacopoeial-specified bis-impurity reference standard listed in the European Pharmacopoeia cimetidine monograph. This fully characterized standard enables accurate peak identification and quantification under reversed-phase HPLC conditions, where it elutes distinctly from the parent API (MW 252.34) and other specified impurities (E, A, etc.). Essential for ANDA submissions, method validation, and QC batch release testing per EP specifications (individual impurity limit ≤0.2%). Supplied with comprehensive COA, HPLC, NMR, and MS data packages. Use exclusively as a calibrated reference standard—substitution with non-certified materials invalidates regulatory filings.

Molecular Formula C16H24N8S2
Molecular Weight 392.55
CAS No. 55272-86-1
Cat. No. B601827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine EP Impurity F
CAS55272-86-1
Molecular FormulaC16H24N8S2
Molecular Weight392.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimetidine EP Impurity F (CAS 55272-86-1): Pharmaceutical Reference Standard for ANDA and QC Applications


Cimetidine EP Impurity F (CAS 55272-86-1), chemically defined as 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine, is a process-related organic impurity of the histamine H2-receptor antagonist cimetidine [1]. Also known as Cimetidine bis Impurity or SKF 92506, this compound (C16H24N8S2; MW 392.55) is formally listed as a specified impurity in the European Pharmacopoeia monograph for cimetidine . It is supplied as a fully characterized reference standard with comprehensive analytical data packages (including HPLC, NMR, and MS) and is intended for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory filings for cimetidine-containing pharmaceutical products [2].

Why Generic Cimetidine Impurity Reference Standards Cannot Substitute for Cimetidine EP Impurity F


Substituting Cimetidine EP Impurity F with another cimetidine-related impurity or a non-certified reference material for analytical applications is scientifically invalid. Each EP-named impurity (A through I) possesses a distinct chemical structure, molecular weight, and chromatographic retention behaviour governed by the specific synthetic pathway and reaction conditions [1]. Impurity F, as the bis-substituted guanidine derivative (MW 392.55), elutes at a retention time distinct from the parent API cimetidine (MW 252.34) and from other specified impurities such as Impurity E (Cimetidine Sulphoxide, MW 268.34) or Impurity A (MW 253.3) under the prescribed reversed-phase HPLC conditions [2]. Pharmacopoeial monographs mandate identification and quantification against the specific impurity reference standard; using an incorrect standard leads to misidentification, inaccurate quantification, and potential failure of regulatory batch release testing [3].

Quantitative Evidence for Cimetidine EP Impurity F Differentiation from Closest Analogs


Molecular Weight Differentiation: Impurity F vs. Parent Cimetidine and Other EP Impurities

Cimetidine EP Impurity F (MW 392.55) is structurally the bis-addition product of the cimetidine synthesis, carrying two 5-methyl-1H-imidazol-4-yl-methylthioethyl arms on the N-cyano guanidine core, whereas the parent drug cimetidine (MW 252.34) bears only one such arm [1]. This results in a molecular weight increase of 140.21 Da (+55.6%) relative to cimetidine. Compared with other EP-specified impurities, Impurity E (Cimetidine Sulphoxide, MW 268.34) is 124.21 Da lighter, and Impurity A (MW 253.3) is 139.25 Da lighter [2]. This substantial MW difference directly governs chromatographic retention, mass spectrometric detection, and the requirement for a dedicated, impurity-specific reference standard in HPLC-UV and LC-MS methods .

Pharmaceutical impurity profiling HPLC method development Quality control

Regulatory Acceptance Limit: Impurity F Quantified Against Pharmacopoeial Thresholds

The USP monograph for Cimetidine Hydrochloride specifies that no single impurity shall exceed 0.2% and the sum of all impurities shall not exceed 1.0% when determined by the prescribed HPLC method with UV detection at 220 nm [1]. Manufacturing specifications align with this, designating impurities B, C, D, E, F, G, and H each at ≤0.2%, with unspecified impurities ≤0.10% and total impurities ≤1.0% for cimetidine API release [2]. The European Pharmacopoeia similarly names Impurity F as a specified impurity requiring chromatographic purity testing against a qualified reference standard. This places Impurity F within the class of individually controlled pharmacopoeial impurities, requiring its specific reference standard for method validation and routine QC, as opposed to unspecified impurities that may be quantified using the API itself as a surrogate.

Pharmacopoeial compliance ANDA filing Chromatographic purity

Structural Provenance: Impurity F as the Bis-Addition By-Product of Cimetidine Synthesis

Impurity F is formed via bis-alkylation during the final synthetic step of cimetidine manufacturing, where N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine reacts with 4-halomethyl-5-methyl-1H-imidazole. When the intermediate undergoes reaction at both thiol positions rather than one, the symmetrical bis-adduct (Impurity F) is produced [1]. In contrast, the desired API cimetidine is the mono-substituted product. Impurity A (CAS 52378-40-2), another process impurity, arises from incomplete reaction of the thiol intermediate and retains a free sulfhydryl group (MW 253.3). Impurity E (Cimetidine Sulphoxide) is an oxidative degradation product, not a synthetic by-product. This origin distinction means Impurity F levels reflect synthetic process control efficiency and are monitored specifically to ensure the bis-alkylation side reaction is adequately suppressed, which cannot be inferred from monitoring other impurity classes.

Impurity origin Synthetic pathway Process control

Supplier Characterization and Traceability: Certified Reference Standard vs. Uncertified Material

Cimetidine EP Impurity F supplied by reputable vendors such as SynZeal, Pharmaffiliates, and TLC Pharmaceutical Standards is provided with a comprehensive Certificate of Analysis (CoA) including HPLC purity data (typically >95%), 1H NMR, 13C NMR, and HRMS characterization, along with traceability statements against pharmacopeial standards (USP or EP) where feasible [1]. In contrast, some alternative suppliers provide material with only a basic HPLC purity value or no characterization data beyond a simple CoA. The CATO brand reference standard for this impurity is produced under ISO 17034 accreditation for reference material producers, ensuring metrological traceability and measurement uncertainty documentation [2]. This level of characterization documentation is critical for ANDA and DMF submissions, where regulatory agencies require full impurity characterization data.

Reference standard certification ISO 17034 Regulatory submission

Validated Application Scenarios for Cimetidine EP Impurity F (CAS 55272-86-1) Based on Quantitative Evidence


HPLC Method Development and Validation for ANDA Filing of Generic Cimetidine Products

Cimetidine EP Impurity F serves as the calibrated reference standard for developing and validating reversed-phase HPLC methods capable of resolving the bis-impurity from the cimetidine API peak and from other specified impurities. The USP monograph specifies a system suitability requirement of resolution R ≥4.0 between cimetidine and the amide analog peak, with individual impurity limits of ≤0.2% [1]. Using the Impurity F reference standard, analytical laboratories establish relative retention times (RRT), linearity, LOD/LOQ, accuracy/recovery, and precision parameters specific to this impurity, directly supporting ANDA regulatory submissions where impurity-specific validation data are mandatory.

Quality Control Batch Release Testing of Cimetidine API and Finished Dosage Forms

During routine QC batch release, cimetidine API and tablet/capsule/injection formulations must be tested for chromatographic purity against the EP-specified impurity profile. Impurity F is one of the named impurities (B, C, D, E, F, G, H) each limited to ≤0.2% of the cimetidine peak response, with total impurities ≤1.0% [1]. The Impurity F reference standard enables accurate peak identification and quantification in test solution chromatograms, ensuring that each batch complies with compendial specifications before release to the market.

Synthetic Process Optimization to Minimize Bis-Addition By-Product Formation

Pharmaceutical process chemists use the Impurity F reference standard to quantify the bis-alkylation side-product in crude cimetidine reaction mixtures. The formation of Impurity F is driven by excess 4-halomethyl-5-methyl-1H-imidazole or elevated reaction temperatures during the final coupling step [2]. By spiking known concentrations of the Impurity F standard into process samples, development teams can establish a quantitative correlation between reaction parameters (pH, temperature, stoichiometry) and impurity levels, enabling process optimization to maintain the bis-impurity below the 0.2% acceptance threshold while maximizing API yield.

Forced Degradation and Stability-Indicating Method Development Studies

Although Impurity F is a process impurity rather than a degradation product, its reference standard is used in forced degradation studies to confirm that the analytical method is stability-indicating and that Impurity F does not co-elute with any degradation products formed under stress conditions (acid, base, oxidative, thermal, photolytic). The distinct spectral properties of Impurity F (cyano-guanidine chromophore with two imidazole-thioether arms) provide a UV absorption profile that can be differentiated from degradation products such as Impurity E (Cimetidine Sulphoxide, formed under oxidative stress) using diode-array detection [3].

Quote Request

Request a Quote for Cimetidine EP Impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.